Ethyl (R)-(-)-mandelate

Catalog No.
S622250
CAS No.
10606-72-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (R)-(-)-mandelate

CAS Number

10606-72-1

Product Name

Ethyl (R)-(-)-mandelate

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O

Ethyl (R)-(-)-mandelate is the ethyl ester of (R)-mandelic acid, characterized by the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 184.20 g/mol. This compound exists as a chiral molecule, with the (R)-enantiomer being significant in various chemical and biological applications. Ethyl (R)-(-)-mandelate is a secondary alcohol and is functionally related to mandelic acid, which is known for its therapeutic properties and role in various

Limited information exists regarding the specific mechanism of action of ethyl (R)-(-)-mandelate in biological systems. However, its potential lies in its ability to serve as a chiral auxiliary in asymmetric synthesis [].

  • Synthesis of Enantiopure Compounds: Researchers can utilize Ethyl (R)-(-)-mandelate as a starting material for the synthesis of various enantiopure compounds through various chemical transformations.
    • A prominent example involves its use in the synthesis of the anti-HIV drug Efavirenz.

Asymmetry Source in Asymmetric Catalysis

Ethyl (R)-(-)-mandelate also serves as an asymmetry source in asymmetric catalysis. Asymmetric catalysis is a technique that allows for the selective synthesis of one enantiomer over another in a chemical reaction. The presence of Ethyl (R)-(-)-mandelate, with its defined chirality, influences the reaction pathway, favoring the formation of the desired enantiomer.

  • Example in Aldol Reactions: Research studies demonstrate its effectiveness as an asymmetry source in aldol reactions, a crucial step in the synthesis of various natural products and pharmaceuticals.

Additional Applications in Research

Beyond its role as a chiral precursor and asymmetry source, Ethyl (R)-(-)-mandelate finds applications in other research areas:

  • Resolution of Racemic Mixtures: It can be employed in the resolution of racemic mixtures, a process that separates the individual enantiomers from a mixture containing equal amounts of both.
  • Study of Stereoselectivity: Researchers utilize Ethyl (R)-(-)-mandelate to investigate stereoselectivity in various chemical reactions, providing insights into the factors influencing the formation of specific stereoisomers.

  • Oxidation: When reacted with chromic acid, ethyl (R)-(-)-mandelate undergoes oxidation, demonstrating first-order kinetics concerning both the oxidant and the ester.
  • Ester Hydrolysis: The compound can be hydrolyzed to yield mandelic acid and ethanol, a reaction that can be catalyzed by various enzymes, including lipases .
  • Esterification: It can also react with carboxylic acids to form new esters, showcasing its versatility in organic synthesis .

Ethyl (R)-(-)-mandelate exhibits notable biological activity. It has been shown to interact with various biological targets, including enzymes involved in metabolic processes. Specifically, it forms hydrogen bonds with residues in the active site of certain enzymes, influencing their activity . The compound's chiral nature contributes to its specificity in biological interactions, making it valuable in pharmaceutical applications.

Several methods exist for synthesizing ethyl (R)-(-)-mandelate:

  • Direct Esterification: This involves reacting mandelic acid with ethanol in the presence of an acid catalyst. This method is straightforward and yields high purity products.
  • Catalytic Methods: Utilizing catalysts such as lipases can enhance the efficiency of esterification reactions under mild conditions .
  • Benzofuranone Reaction: A more complex synthesis route involves reacting benzofuranone with ethanol under catalytic conditions to produce the desired ethyl ester .

Ethyl (R)-(-)-mandelate has diverse applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs due to its chiral nature.
  • Flavoring Agents: The compound is utilized in the food industry for its pleasant aroma.
  • Chemical Research: It serves as a model compound for studying enzyme kinetics and reaction mechanisms due to its well-defined structure and reactivity.

Research has shown that ethyl (R)-(-)-mandelate interacts with specific enzymes through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic effects. Studies indicate that it may modulate enzyme activity, potentially leading to applications in drug design and development .

Ethyl (R)-(-)-mandelate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl MandelateEthyl esterNon-chiral; less specific biological activity
Benzyl MandelateBenzyl esterHigher lipophilicity; different solubility profile
Methyl MandelateMethyl esterSmaller size; different reactivity
Ethyl (S)-(+) MandelateEnantiomerOpposite chirality; different biological effects

Ethyl (R)-(-)-mandelate's uniqueness lies primarily in its chiral configuration, which imparts distinct biological properties compared to its non-chiral or differently configured counterparts. This chirality enhances its specificity in biochemical interactions, making it particularly valuable in pharmaceutical applications.

XLogP3

1.5

Wikipedia

Ethyl (2R)-hydroxy(phenyl)acetate

Dates

Modify: 2023-08-15

Explore Compound Types